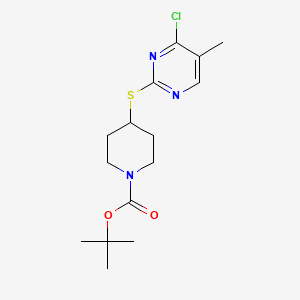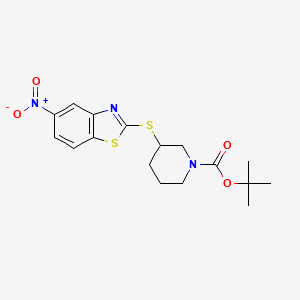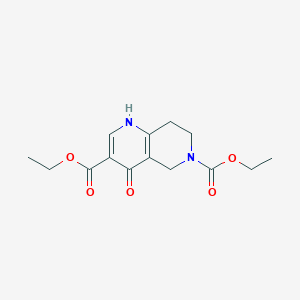
N-Acetylleucyl-tyrosine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylleucyl-tyrosine methyl ester is a dipeptide ester composed of N-acetylleucine and tyrosine methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleucyl-tyrosine methyl ester typically involves the coupling of N-acetylleucine with tyrosine methyl ester. This process can be achieved through standard peptide synthesis techniques, such as the use of carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under mild conditions to prevent racemization .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
化学反応の分析
Types of Reactions
N-Acetylleucyl-tyrosine methyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-acetylleucine and tyrosine.
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for acylation or sulfonation reactions.
Major Products Formed
Hydrolysis: N-acetylleucine and tyrosine.
Oxidation: Quinone derivatives of tyrosine.
Substitution: Various acylated or sulfonated derivatives.
科学的研究の応用
N-Acetylleucyl-tyrosine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for investigating reaction mechanisms.
Biology: Serves as a substrate in enzymatic studies to understand protease activity and specificity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules
作用機序
The mechanism of action of N-Acetylleucyl-tyrosine methyl ester involves its interaction with specific molecular targets and pathways:
Enzymatic Hydrolysis: The compound can be hydrolyzed by proteases, releasing N-acetylleucine and tyrosine, which can then participate in various metabolic pathways.
Antioxidant Activity: The phenolic hydroxyl group of tyrosine can scavenge free radicals, contributing to its antioxidant properties.
Anti-inflammatory Effects: The compound may modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines
類似化合物との比較
N-Acetylleucyl-tyrosine methyl ester can be compared with other similar compounds, such as:
N-Acetyltyrosine: Similar in structure but lacks the leucine residue, affecting its biological activity and solubility.
N-Acetylleucine: Lacks the tyrosine residue, which impacts its antioxidant properties.
Tyrosine Methyl Ester:
特性
CAS番号 |
32450-39-8 |
|---|---|
分子式 |
C18H26N2O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C18H26N2O5/c1-11(2)9-15(19-12(3)21)17(23)20-16(18(24)25-4)10-13-5-7-14(22)8-6-13/h5-8,11,15-16,22H,9-10H2,1-4H3,(H,19,21)(H,20,23)/t15-,16-/m0/s1 |
InChIキー |
BYQMHXVANSDKIG-HOTGVXAUSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)




![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)



